N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride
Description
This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with a methoxy group at position 5 and a 4-methylbenzamide moiety. Benzothiazoles are known for their pharmacological versatility, including anti-inflammatory, antimicrobial, and neuroprotective properties, attributed to their ability to interact with enzymes and receptors via hydrogen bonding and π-π stacking .
The hydrochloride salt form improves stability and bioavailability, a common strategy in drug design.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S.ClH/c1-14-5-7-15(8-6-14)19(24)23(12-11-22(2)3)20-21-17-13-16(25-4)9-10-18(17)26-20;/h5-10,13H,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSSOSNSQOXWED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=CC(=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride is a synthetic compound that has garnered attention in pharmaceutical research due to its complex structure and potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core substituted with a dimethylamino group , a methoxybenzo[d]thiazole moiety , and a 4-methyl group . Its molecular formula is , with a molecular weight of approximately 420.0 g/mol. The presence of these functional groups is crucial for its biological activity.
Research indicates that compounds similar to this compound often target specific cellular pathways and receptors involved in disease processes, particularly in cancer therapy. The benzo[d]thiazole moiety is known for its role in modulating various biological targets, including enzyme inhibition and receptor binding.
Key Mechanisms:
- Inhibition of Tumor Progression : Preliminary studies suggest that this compound may inhibit enzymes critical for tumor progression, such as ubiquitin ligases, which are involved in protein degradation and cell cycle regulation.
- Antitumor Activity : Related compounds have demonstrated significant antitumor efficacy against various cancer cell lines, indicating potential therapeutic applications in oncology .
Biological Activity
The biological activity of this compound has been assessed through various in vitro and in vivo studies.
In Vitro Studies
- Cell Line Testing : The compound has shown promising results against human breast cancer cell lines, exhibiting nanomolar activity levels. Similar benzothiazole derivatives have been reported to extend their activity to other cancers such as ovarian and lung carcinoma .
In Vivo Studies
- Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Results indicate favorable absorption and bioavailability profiles, contributing to its potential as an antitumor agent.
Case Studies
Several case studies highlight the effectiveness of compounds structurally related to this compound:
- Study on Antitumor Efficacy :
-
Mechanistic Insights :
- Another investigation into the mechanism revealed that compounds with similar structures could induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparative Analysis with Similar Compounds
To understand the unique attributes of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N,N-dimethylacetamide | Contains chloro and methyl substitutions on the thiazole ring | Enhanced lipophilicity |
| N-(4-methoxybenzo[d]thiazol-2-yl)-N,N-diethylacetamide | Diethyl substitution instead of dimethyl | Potentially different metabolic profile |
| N-(5-fluorobenzo[d]thiazol-2-yl)-N,N-dimethylacetamide | Fluorine substitution for enhanced electronic properties | Increased potency against certain targets |
The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- The target compound’s benzo[d]thiazole moiety distinguishes it from quinoline-based analogs like SzR-105, which may exhibit different electronic properties and binding affinities due to the heterocyclic system .
- The 2,4-difluorobenzamide group in ’s compound introduces strong electronegativity, favoring hydrogen bonding (e.g., C–H···F interactions), whereas the target’s 4-methyl group offers hydrophobic interactions .
Pharmacological and Biochemical Implications
- Enzyme Inhibition : Benzo[d]thiazole derivatives often target enzymes like PFOR, critical in anaerobic metabolism. The methoxy group in the target compound may mimic nitro groups in nitazoxanide analogs (), though with reduced redox activity .
- CNS Penetration: The dimethylaminoethyl chain, similar to ranitidine’s dimethylaminomethyl group (), could facilitate CNS access by interacting with endothelial transporters .
- Anti-inflammatory Potential: Benzothiazoles in demonstrate anti-inflammatory activity via cyclooxygenase (COX) inhibition. The target’s 4-methylbenzamide may enhance selectivity for COX-2 over COX-1 .
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride?
The synthesis typically involves multi-step reactions starting with the coupling of a benzothiazole amine derivative and a substituted benzoyl chloride. For instance:
- Step 1 : React 5-methoxybenzo[d]thiazol-2-amine with 4-methylbenzoyl chloride in pyridine to form the benzamide intermediate .
- Step 2 : Introduce the dimethylaminoethyl group via nucleophilic substitution using 2-chloro-N,N-dimethylethanamine hydrochloride under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base like K₂CO₃ .
- Step 3 : Purify the final product via recrystallization (e.g., ethanol-water mixtures) and confirm structure using NMR, IR, and elemental analysis .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Key methods include:
- 1H/13C NMR : To verify substituent positions (e.g., methoxy group at C5 of benzothiazole, dimethylaminoethyl chain) .
- Elemental Analysis : Validate stoichiometry (C, H, N, S, Cl) with ≤0.4% deviation from theoretical values .
- HPLC : Assess purity (>95%) using a C18 column with a methanol/water gradient and UV detection at 254 nm .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+) .
Q. How does the hydrochloride salt form influence solubility and formulation for in vitro assays?
The hydrochloride salt enhances aqueous solubility compared to the free base, facilitating dissolution in polar solvents (e.g., PBS or DMSO). This is critical for bioactivity studies, as poor solubility can lead to false negatives in assays like enzyme inhibition or cytotoxicity .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the final coupling step?
Conflicting reports on coupling efficiency (e.g., 50–75% yields) suggest:
- Catalyst Screening : Use CuI or Pd(PPh₃)₄ to accelerate amide bond formation .
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions .
- Temperature Control : Conduct reactions under microwave irradiation (100–120°C) to reduce time and improve purity .
- Intermediate Purification : Pre-purify the benzothiazole amine to eliminate residual moisture, which can hydrolyze the benzoyl chloride .
Q. What structural features of this compound contribute to its reported bioactivity (e.g., antimicrobial or anticancer properties)?
Structure-activity relationship (SAR) studies highlight:
- Benzothiazole Core : Essential for intercalation with DNA or enzyme active sites (e.g., topoisomerase II) .
- Methoxy Group : Enhances metabolic stability by reducing CYP450-mediated oxidation .
- Dimethylaminoethyl Side Chain : Improves membrane permeability via protonation at physiological pH .
- Hydrochloride Salt : Increases bioavailability by improving solubility .
Q. How can contradictory data on cytotoxicity IC₅₀ values across studies be resolved?
Discrepancies may arise from:
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), incubation time (48–72 hr), and DMSO concentration (<0.1%) .
- Batch Variability : Ensure consistent synthesis protocols and purity (>95%) via HPLC .
- Positive Controls : Use reference compounds (e.g., doxorubicin) to calibrate assay sensitivity .
Q. What in vitro models are suitable for evaluating its mechanism of action?
Methodological approaches include:
- Enzyme Inhibition Assays : Target enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) using spectrophotometric NADH oxidation monitoring .
- Molecular Docking : Simulate binding interactions with proteins (e.g., GroEL/ES chaperonin) using AutoDock Vina .
- Apoptosis Assays : Measure caspase-3/7 activation in cancer cells via fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
